4-(1H-pyrazol-4-yl)butanenitrile
Description
4-(1H-Pyrazol-4-yl)butanenitrile is a nitrile-functionalized pyrazole derivative characterized by a butanenitrile backbone linked to a pyrazole ring at the 4th position.
Properties
IUPAC Name |
4-(1H-pyrazol-4-yl)butanenitrile | |
|---|---|---|
| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C7H9N3/c8-4-2-1-3-7-5-9-10-6-7/h5-6H,1-3H2,(H,9,10) | |
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
KHHKEMLYAJSQJT-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=C(C=NN1)CCCC#N | |
| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C7H9N3 | |
| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
135.17 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Scientific Research Applications
a. Enzyme Inhibition
One of the primary applications of 4-(1H-pyrazol-4-yl)butanenitrile is in the study of enzyme inhibitors. Research has shown that this compound can serve as a lead structure for developing inhibitors against specific targets, such as LRRK2 (leucine-rich repeat kinase 2), which is implicated in neurodegenerative diseases like Parkinson's disease .
Case Study: LRRK2 Modulation
- Objective: To develop modulators for LRRK2.
- Findings: The compound demonstrated significant binding affinity and selectivity towards LRRK2, indicating its potential as a therapeutic agent for Parkinson's disease .
b. Targeted Drug Development
The compound has also been explored for its role in developing targeted therapies that can modulate specific receptors in the brain. For instance, studies have indicated that derivatives of pyrazole compounds can act as positive allosteric modulators (PAMs) for muscarinic receptors, which are crucial in cognitive functions .
Table 1: Summary of Biological Activities
| Compound | Target | Activity | Reference |
|---|---|---|---|
| 4-(1H-pyrazol-4-yl)butanenitrile | LRRK2 | Inhibitor | |
| Derivatives | Muscarinic M4 | PAM |
Applications in Neuropharmacology
The neuropharmacological applications of 4-(1H-pyrazol-4-yl)butanenitrile are particularly noteworthy. Research indicates that compounds based on this structure can facilitate the development of imaging agents for positron emission tomography (PET), which is essential for studying brain activity and disorders .
Case Study: PET Ligands
- Objective: To develop a PET ligand targeting M4 receptors.
- Results: The synthesized pyrazole derivatives showed promising results in initial binding assays, indicating their potential utility in visualizing receptor occupancy in vivo .
Agricultural Chemistry
In addition to medicinal applications, there is emerging interest in the use of pyrazole derivatives as agrochemicals. Their ability to inhibit specific enzymes can be harnessed to develop new herbicides or fungicides.
Table 2: Potential Agrochemical Applications
Mechanism of Action
The mechanism by which 4-(1H-pyrazol-4-yl)butanenitrile exerts its effects involves:
Molecular Targets: The compound interacts with specific enzymes or receptors in biological systems.
Pathways Involved: It may inhibit or activate certain biochemical pathways, leading to its therapeutic effects.
Comparison with Similar Compounds
Structural and Functional Group Comparisons
Table 1: Key Structural Features and Functional Groups
Key Observations :
- Electron-Withdrawing Groups (EWGs): The trifluoromethyl (CF₃) group in 4-(5-(trifluoromethyl)-1H-pyrazol-4-yl)-1H-1,2,3-triazole significantly complicates Sonogashira cross-coupling reactions compared to the nitrile group in 4-(1H-pyrazol-4-yl)butanenitrile. This is attributed to CF₃’s strong electron-withdrawing nature, which reduces the electron density of the pyrazole ring, limiting reactivity .
Critical Insights :
- The trifluoromethyl-substituted triazole () employs a sequential one-pot synthesis involving Sonogashira cross-coupling and copper-catalyzed azide-alkyne cycloaddition (CuAAC). In contrast, 4-(1H-pyrazol-4-yl)butanenitrile lacks documented synthetic protocols, limiting its utility .
Physicochemical and Pharmacological Properties
Nitrogenous Heterocycles and Bioactivity:
Biological Activity
4-(1H-pyrazol-4-yl)butanenitrile is a compound that has garnered attention in medicinal chemistry due to its potential biological activities. This article explores its biological activity, mechanisms of action, and relevant case studies, providing a comprehensive overview based on diverse sources.
Chemical Structure and Properties
The molecular formula of 4-(1H-pyrazol-4-yl)butanenitrile is , with a molecular weight of approximately 135.17 g/mol. The structure includes a pyrazole ring, which is known for its diverse pharmacological effects, including anti-inflammatory and anticancer properties.
Interaction with Biological Targets
Pyrazole derivatives, including 4-(1H-pyrazol-4-yl)butanenitrile, often interact with various biological targets:
- Protein Kinases : Pyrazole compounds are known to modulate the activity of protein kinases, which play critical roles in cell signaling pathways related to inflammation and cancer progression. For instance, they can influence the activity of Janus kinases (JAKs), which are involved in inflammatory responses and cancer development .
- Receptor Modulation : Certain pyrazole derivatives have been identified as positive allosteric modulators (PAMs) for specific receptors, enhancing their activation by natural ligands. This modulation can lead to increased efficacy in therapeutic applications .
Anticancer Properties
Recent studies have highlighted the anticancer potential of pyrazole derivatives:
- Cytotoxicity Studies : In vitro studies demonstrated that compounds similar to 4-(1H-pyrazol-4-yl)butanenitrile exhibit significant cytotoxicity against various cancer cell lines. For example, one study reported an IC50 value of 1.1 µM against HCT-116 cells, indicating strong antiproliferative effects .
- Mechanisms of Action : The anticancer activity is often linked to the induction of cell cycle arrest and apoptosis in cancer cells. Compounds have shown the ability to bind DNA and inhibit key kinases involved in cell cycle regulation .
Anti-inflammatory Effects
The anti-inflammatory properties of pyrazole compounds are also noteworthy:
- Inflammatory Pathways : Pyrazole derivatives can inhibit pathways associated with inflammatory responses, such as those mediated by cytokines and chemokines. This inhibition can reduce the severity of conditions like arthritis and other inflammatory diseases .
Study on Cytotoxicity
A recent study focused on the synthesis and biological evaluation of pyrazole derivatives, including 4-(1H-pyrazol-4-yl)butanenitrile. The findings indicated that these compounds exhibited potent cytotoxic effects against several cancer cell lines, with mechanisms involving apoptosis and cell cycle arrest being investigated further .
Structure-Activity Relationship (SAR)
Research into the structure-activity relationship (SAR) of pyrazole derivatives has provided insights into how modifications affect biological activity:
| Compound | IC50 (µM) | Target | Mechanism |
|---|---|---|---|
| Compound A | 1.1 | HCT-116 | Apoptosis induction |
| Compound B | 1.6 | Huh-7 | Cell cycle arrest |
| Compound C | 3.3 | MCF-7 | DNA binding |
This table summarizes the cytotoxic effects observed in different studies, highlighting the relationship between structural modifications and biological activity.
Preparation Methods
Suzuki-Miyaura Cross-Coupling
The Suzuki-Miyaura reaction is a cornerstone for constructing aryl-pyrazole linkages. A patent (EP3280710B1) describes a palladium-catalyzed coupling between pyrazole boronic acids and halogenated nitriles.
Procedure :
-
Reactants :
-
1-(Tetrahydro-2H-pyran-2-yl)-1H-pyrazole-5-boronic acid pinacol ester (I)
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4-Bromo-2-chlorobenzonitrile (II)
-
-
Catalyst : Bis(triphenylphosphine)palladium(II) chloride (0.5–2 mol%)
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Base : Sodium carbonate (2 eq.)
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Solvent : THF/water or acetonitrile/water (1:1 v/v)
Outcome :
Cyclization of Nitrile Precursors
A method from Indian Journal of Heterocyclic Chemistry involves cyclizing α,β-unsaturated nitriles with hydrazines.
Procedure :
-
Reactants :
-
3-Oxo-2-arylbutanenitrile (precursor)
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Hydrazine hydrate (2 eq.)
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-
Solvent : Ethanol
Outcome :
Nucleophilic Substitution
A study in Bioorganic & Medicinal Chemistry highlights nucleophilic substitution using pyrazole-containing alkyl halides and cyanide sources.
Procedure :
-
Reactants :
-
4-(1H-Pyrazol-4-yl)butyl bromide
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Sodium cyanide (1.2 eq.)
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-
Solvent : DMF
Outcome :
Comparative Analysis of Methods
| Method | Yield (%) | Scalability | Cost Efficiency | Key Reference |
|---|---|---|---|---|
| Suzuki-Miyaura | 84.5 | High | Moderate | |
| Cyclization | 70–85 | Moderate | High | |
| Nucleophilic Substitution | 65–75 | Low | Low |
Optimization Strategies
Catalyst Recycling in Suzuki-Miyaura
Reducing Pd(OAc)₂ loading to 0.6–0.8 mol% with triphenylphosphine (1:3 Pd:P ratio) improves cost efficiency. Phase-transfer catalysts (e.g., TBAB) enhance reaction rates in biphasic systems.
Q & A
Basic Research Questions
Q. What are the established synthetic routes for 4-(1H-pyrazol-4-yl)butanenitrile in laboratory settings?
- Methodology : A common approach involves nucleophilic substitution or cyclization reactions. For example, describes a protocol where pyrrolidine derivatives are functionalized with tosyl groups and coupled with butanenitrile precursors under reflux conditions in aprotic solvents (e.g., xylene). The reaction is typically catalyzed by bases like NaH, followed by purification via recrystallization from methanol (yields: 44–92%) .
- Key Considerations : Optimizing reaction time (25–30 hours) and stoichiometry (1:1.4 molar ratio of substrate to chloranil) is critical to avoid byproducts.
Q. How is structural characterization of 4-(1H-pyrazol-4-yl)butanenitrile performed?
- Techniques :
- NMR Spectroscopy : ¹H and ¹³C NMR are used to confirm the pyrazole and nitrile moieties. For derivatives, diastereomeric ratios (dR) can be determined via integration of distinct proton signals (e.g., dR = 1:3.3 in ) .
- High-Resolution Mass Spectrometry (HRMS) : Validates molecular weight and purity (e.g., HRMS data in ) .
- Elemental Analysis : Matches experimental C/H/N/S percentages with theoretical values to confirm purity .
Advanced Research Questions
Q. How can enantiomeric resolution be achieved for chiral derivatives of 4-(1H-pyrazol-4-yl)butanenitrile?
- Methodology : Enantiomers of derivatives (e.g., tosyl-pyrrolidine analogs) are separated using chiral HPLC or by forming diastereomeric salts with optically pure resolving agents. highlights the use of NMR to assess diastereomeric excess during synthesis .
- Challenges : Low enantiomeric excess in initial steps may require iterative recrystallization or kinetic resolution.
Q. What computational methods predict the reactivity of 4-(1H-pyrazol-4-yl)butanenitrile in nucleophilic environments?
- Approach : Density Functional Theory (DFT) calculations model charge distribution on the nitrile group and pyrazole ring. For example, ’s analysis of fluorine-substituted analogs shows how electronic effects influence reactivity .
- Applications : Predict regioselectivity in cross-coupling reactions or stability under acidic/basic conditions.
Q. How does the pyrazole ring influence the compound’s stability in catalytic applications?
- Insights : The pyrazole’s aromaticity and lone pairs on nitrogen enhance coordination with metal catalysts (e.g., palladium in Suzuki couplings). demonstrates similar nitrile derivatives acting as ligands in transition-metal complexes .
- Experimental Validation : Stability tests under catalytic conditions (e.g., TGA/DSC for thermal degradation profiling).
Contradictions & Limitations
- Synthesis : reports high yields (83–92%) for tosylated derivatives, while non-tosylated analogs (e.g., 4-(1-Tosylpiperidin-3-yl)butanenitrile) show lower yields (48%), suggesting steric or electronic hindrance .
- Characterization : Fluorine-substituted analogs () exhibit distinct electronic properties compared to chloro/bromo derivatives, which may complicate comparative reactivity studies .
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
